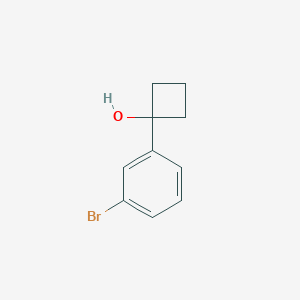

1-(3-Bromophenyl)cyclobutanol

Descripción general

Descripción

1-(3-Bromophenyl)cyclobutanol is an organic compound with the molecular formula C10H11BrO It is characterized by a cyclobutanol ring substituted with a bromophenyl group at the third position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)cyclobutanol can be synthesized through several methods. One common approach involves the cyclization of 3-bromophenyl-substituted precursors under specific conditions. For instance, the reaction of 3-bromophenylmagnesium bromide with cyclobutanone, followed by hydrolysis, can yield this compound. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and purification techniques is crucial to ensure the scalability and cost-effectiveness of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-Bromophenyl)cyclobutanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium azide can replace the bromine with an azide group.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

Substitution: Sodium azide in dimethylformamide or acetone.

Major Products:

Oxidation: 1-(3-Bromophenyl)cyclobutanone.

Reduction: 1-Phenylcyclobutanol.

Substitution: 1-(3-Azidophenyl)cyclobutanol.

Aplicaciones Científicas De Investigación

1-(3-Bromophenyl)cyclobutanol has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

Medicine: Research has shown potential benefits in the treatment of neurological disorders such as anxiety and depression. It is being investigated for its role in drug development and clinical trials.

Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 1-(3-Bromophenyl)cyclobutanol involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclobutanol moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to cross the blood-brain barrier makes it particularly useful in neurological research.

Comparación Con Compuestos Similares

- 1-(4-Bromophenyl)cyclobutanol

- 1-(2-Bromophenyl)cyclobutanol

- 1-(3-Chlorophenyl)cyclobutanol

Comparison: 1-(3-Bromophenyl)cyclobutanol is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and interaction with biological targets. Compared to 1-(4-Bromophenyl)cyclobutanol, the meta-substituted compound exhibits different steric and electronic properties, leading to distinct chemical behavior and biological activity. The presence of the bromine atom also enhances the compound’s ability to participate in halogen bonding, which can be advantageous in drug design and material science.

Actividad Biológica

1-(3-Bromophenyl)cyclobutanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

Pharmacological Activity

Research indicates that this compound exhibits significant biological activity, particularly in neuropharmacology. It is being studied for its potential effects on various neurotransmitter systems, which may contribute to its therapeutic applications.

Neuropharmacological Effects

This compound has shown promise in modulating neurotransmitter levels, particularly serotonin and dopamine. This modulation may lead to potential applications in treating mood disorders and neurodegenerative diseases.

Case Study: Neuroprotective Effects

In a study focusing on neuroprotection, this compound was administered to animal models subjected to oxidative stress. The results indicated a significant reduction in markers of neuronal damage, suggesting its potential as a neuroprotective agent .

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:

- Antioxidant Activity : The compound may scavenge free radicals, thereby reducing oxidative stress in neuronal tissues.

- Modulation of Signaling Pathways : It is hypothesized that the compound interacts with specific signaling pathways involved in cell survival and apoptosis.

Biological Assays and Findings

Various biological assays have been conducted to evaluate the activity of this compound:

Propiedades

IUPAC Name |

1-(3-bromophenyl)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c11-9-4-1-3-8(7-9)10(12)5-2-6-10/h1,3-4,7,12H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDSPZIVLQFVPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC(=CC=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.